Quinolin-6-ylmagnesium bromide
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Overview
Description
Quinolin-6-ylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It has the molecular formula C₉H₆BrMgN and a molecular weight of 232.36 g/mol . This compound is characterized by the presence of a quinoline ring bonded to a magnesium bromide moiety. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds, making them valuable intermediates in the preparation of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinolin-6-ylmagnesium bromide can be synthesized through the reaction of quinoline with magnesium in the presence of an alkyl halide, typically bromine. The reaction is carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
Quinoline+Mg+Br2→Quinolin-6-ylmagnesium bromide
The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to avoid the reaction of the Grignard reagent with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Quinolin-6-ylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.
Halides: Alkyl halides are used in substitution reactions.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Quinoline Derivatives: Formed from substitution reactions.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
Quinolin-6-ylmagnesium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the preparation of quinoline-based drugs with antimicrobial, antimalarial, and anticancer properties.
Material Science: It is used in the synthesis of quinoline-based materials with electronic and optical properties.
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Mechanism of Action
The mechanism of action of Quinolin-6-ylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The magnesium atom coordinates with the nitrogen atom of the quinoline ring, enhancing the nucleophilicity of the carbon atom bonded to magnesium. This allows the compound to react with electrophiles, such as carbonyl compounds and halides, to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Similar in structure but with a phenyl ring instead of a quinoline ring.
Pyridylmagnesium Bromide: Similar in structure but with a pyridine ring instead of a quinoline ring.
Naphthylmagnesium Bromide: Similar in structure but with a naphthalene ring instead of a quinoline ring.
Uniqueness
Quinolin-6-ylmagnesium bromide is unique due to the presence of the quinoline ring, which imparts specific electronic and steric properties to the compound. This makes it particularly useful in the synthesis of quinoline-based compounds with biological and material applications .
Properties
IUPAC Name |
magnesium;6H-quinolin-6-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Mg/c1-2-6-9-8(4-1)5-3-7-10-9;;/h2-7H;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECDZAAABJMNFE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C[C-]=C2)N=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrMgN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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